molecular formula C12H7ClN2O4S2 B14506530 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene CAS No. 63116-14-3

1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene

Cat. No.: B14506530
CAS No.: 63116-14-3
M. Wt: 342.8 g/mol
InChI Key: HFXOFHPDJPXDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene is an organic compound characterized by the presence of a disulfanyl group and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene typically involves the reaction of 4-chlorophenyl disulfide with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, and mild temperatures.

    Oxidation: Hydrogen peroxide and acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The disulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .

Properties

CAS No.

63116-14-3

Molecular Formula

C12H7ClN2O4S2

Molecular Weight

342.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)disulfanyl]-2,4-dinitrobenzene

InChI

InChI=1S/C12H7ClN2O4S2/c13-8-1-4-10(5-2-8)20-21-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H

InChI Key

HFXOFHPDJPXDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.